(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBMCAXNEUPDCW-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842119-90-8 | |
| Record name | rac-(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Wittig Reaction and Cyclopropanation
A widely cited approach for constructing the cyclopropane ring involves the Wittig reaction to generate styrene intermediates, followed by transition-metal-catalyzed cyclopropanation. For example, 3,4-dichlorobenzaldehyde can be converted to 3,4-dichlorostyrene via reaction with methyltriphenylphosphonium bromide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene. Subsequent cyclopropanation with ethyl diazoacetate in the presence of a chiral ruthenium catalyst—such as dichloro($$p$$-cymene)ruthenium(II) dimer and ($$S,S$$)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine—yields ethyl (1$$R$$,2$$R$$)-2-(3,4-dichlorophenyl)-1-cyclopropanecarboxylate. Hydrolysis with sodium hydroxide in methanol then affords the target carboxylic acid.
Advantages :
- High enantioselectivity ($$>$$90% ee) achievable with chiral catalysts.
- Scalable for industrial production.
Limitations :
- Diazomethane precursors (e.g., ethyl diazoacetate) pose explosion risks.
- Ruthenium catalysts are costly and require stringent reaction conditions.
Corey-Chaykovsky Cyclopropanation
An alternative method employs the Corey-Chaykovsky reaction, utilizing trimethylsulfoxonium iodide as a methylene source. Starting from ($$E$$)-3-(3,4-dichlorophenyl)-2-propenoic acid, generated via aldol condensation of 3,4-dichlorobenzaldehyde with malonic acid, cyclopropanation proceeds in dimethyl sulfoxide (DMSO) with sodium hydride. This yields a racemic trans-cyclopropane carboxylate, which is hydrolyzed to the carboxylic acid under basic conditions.
Advantages :
- Avoids transition-metal catalysts.
- Compatible with a wide range of substituted alkenes.
Limitations :
- Poor stereochemical control necessitates subsequent resolution steps.
- DMSO as a solvent complicates large-scale purification.
Stereochemical Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic trans-2-(3,4-dichlorophenyl)cyclopropanecarboxylic acid can be resolved using chiral amines. For instance, treatment with ($$R$$)-1-phenylethanamine in acetonitrile selectively crystallizes the (1$$R$$,3$$R$$)-enantiomer as a diastereomeric salt. Acidification of the isolated salt with hydrochloric acid liberates the enantiopure carboxylic acid.
Typical Conditions :
- Solvent: Acetonitrile or toluene.
- Resolving agent: ($$R$$)- or ($$S$$)-1-phenylethanamine.
- Yield: 25–30% per cycle, with enantiomeric excess (ee) $$>$$85%.
Functional Group Interconversions
Carboxylic Acid from Esters
Hydrolysis of cyclopropane carboxylate esters (e.g., methyl or ethyl esters) under basic conditions (NaOH/MeOH) or acidic conditions (HCl/H$$_2$$O) provides the carboxylic acid. For example, ethyl (1$$R$$,2$$R$$)-2-(3,4-dichlorophenyl)-1-cyclopropanecarboxylate is saponified with sodium hydroxide in methanol to yield the acid.
Amide to Acid Conversion
In one patent route, (1$$R$$,2$$R$$)-2-(3,4-dichlorophenyl)-1-cyclopropanecarboxamide is treated with sodium hydroxide and sodium hypochlorite in aqueous solution, undergoing a Hofmann rearrangement to the carboxylic acid.
Industrial-Scale Process Considerations
Hazard Mitigation
Early routes relied on diazomethane, a highly explosive reagent, for cyclopropanation. Modern protocols replace it with safer alternatives like trimethylsulfoxonium iodide or ethyl diazoacetate.
Cost-Effective Catalysis
The use of chiral oxazaborolidine catalysts with borane-dimethylsulfide complexes for ketone reductions minimizes costs compared to noble-metal catalysts.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Wittig/Ru-catalyzed | Styrene formation → Cyclopropanation → Hydrolysis | 60–70 | 90–95 | High |
| Corey-Chaykovsky | Aldol condensation → Cyclopropanation → Hydrolysis | 40–50 | 50–60 | Moderate |
| Diastereomeric salt | Racemate → Salt formation → Acidification | 25–30 | 85–93 | Low |
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for:
- Antimicrobial Agents : Studies have shown that derivatives of cyclopropane carboxylic acids exhibit antimicrobial properties. The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways .
- Anti-inflammatory Drugs : Research indicates that compounds similar to (1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade .
Agricultural Applications
Recent studies have explored the use of this compound as a plant growth regulator. Its ability to influence ethylene biosynthesis positions it as a potential agent for:
- Regulating Plant Growth : The compound may inhibit ethylene production, which can be beneficial in controlling fruit ripening and extending shelf life .
- Enhancing Crop Yield : By modulating plant hormonal pathways, it could improve stress tolerance and overall plant health.
Material Science
The unique chemical structure of this compound allows for its use in synthesizing novel materials:
- Polymer Chemistry : It can serve as a building block for creating specialty polymers with desirable mechanical and thermal properties.
- Nanotechnology : The compound's properties may be exploited in the development of nanomaterials for various applications, including drug delivery systems .
Case Study 1: Antimicrobial Activity
A study published in Bioactive Compounds in Health and Disease demonstrated that derivatives of cyclopropane carboxylic acids showed significant antimicrobial activity against various pathogens. The research focused on the synthesis of new derivatives and their evaluation against clinical isolates. Results indicated that modifications to the dichlorophenyl group enhanced activity against resistant strains .
Case Study 2: Ethylene Biosynthesis Regulation
Research conducted by Aram Mikaelyan et al. investigated the effects of this compound on ethylene biosynthesis in Arabidopsis thaliana. Through molecular docking studies, it was found that this compound could effectively bind to key enzymes involved in ethylene production, suggesting its potential as an innovative regulator in agricultural practices .
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the dichlorophenyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Halogen-Substituted Cyclopropane Carboxylic Acids
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropane-1-carboxylic acid
- CAS : 220352-36-3
- Molecular Formula : C₁₀H₈F₂O₂
- Molecular Weight : 198.17 g/mol
- Key Differences: Replacing chlorine with fluorine reduces molecular weight and alters electronic properties. This compound is used in pharmaceutical intermediates but lacks the steric bulk of chlorine, which may affect binding in hydrophobic pockets .
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid
- CAS : 1181230-38-5
- Molecular Formula : C₁₀H₉ClO₂
- Molecular Weight : 196.63 g/mol
- Key Differences : The single chlorine at the 2-position creates a distinct electronic and steric profile. The ortho-substitution may hinder rotation, reducing conformational flexibility compared to the 3,4-dichloro analog. This positional isomerism could diminish activity in sodium channel inhibition .
rac-(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid
- CAS : Discontinued (CymitQuimica)
- Molecular Weight : 231.1 g/mol
- This contrasts with the 3,4-dichloro analog’s ability to engage in π-π stacking or hydrophobic interactions .
Functional Group Variations
trans-2-Cyanocyclopropanecarboxylic acid
- CAS : 39891-82-2
- Molecular Formula: C₅H₅NO₂
- Molecular Weight : 111.10 g/mol
- Key Differences: The cyano group (-CN) replaces the dichlorophenyl moiety, drastically reducing molecular weight and introducing strong electron-withdrawing effects. This enhances reactivity in nucleophilic substitutions but eliminates aromatic interactions critical for receptor binding .
rac-(1R,2R)-2-(Furan-3-yl)cyclopropane-1-carboxylic acid
Pharmacologically Relevant Analogs
U50,488 (Kappa Opioid Receptor Agonist)
- Structure : 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide
- Key Comparison : Shares the 3,4-dichlorophenyl group with the target compound but incorporates a pyrrolidinylcyclohexylacetamide backbone. The cyclopropane-carboxylic acid’s rigidity contrasts with U50,488’s flexible chain, highlighting how core structure influences receptor selectivity (κOR vs. sodium channels) .
Biologische Aktivität
(1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative notable for its potential biological activities. This compound features a dichlorophenyl group that enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₀H₈Cl₂O₂
- Molecular Weight : 231.08 g/mol
- CAS Number : 842119-90-8
Synthesis
The synthesis of this compound typically involves the cyclopropanation of suitable precursors, such as 3,4-dichlorophenyl diazomethane reacted with olefins under catalytic conditions (often using rhodium or copper catalysts) to achieve high yields and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclopropane ring and the dichlorophenyl group contribute significantly to its binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, impacting various metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes involved in lipid metabolism and inflammatory responses.
Antifungal Activity
Preliminary studies suggest that derivatives of this compound exhibit antifungal properties. Structure-activity relationship (SAR) studies reveal that modifications on the dichlorophenyl group can enhance antifungal efficacy against specific pathogens .
Case Study: Antifungal Efficacy
A study conducted on related compounds demonstrated significant antifungal activity against a range of phytopathogenic fungi. The results indicated that structural variations could lead to increased potency in inhibiting fungal mycelial growth .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1R,2R)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid, and how can stereoselectivity be controlled?
- Methodology : Synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions (e.g., using diazo compounds) . Stereoselectivity is achieved using chiral catalysts or auxiliaries, as seen in analogous cyclopropane derivatives . Post-synthesis purification often employs chromatography or recrystallization to isolate the desired enantiomer .
- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Use chiral HPLC or NMR to confirm enantiomeric excess .
Q. How is the stereochemistry of this compound validated, and what analytical techniques are essential?
- Methodology : X-ray crystallography provides definitive stereochemical confirmation . For routine analysis, use H/C NMR with chiral shift reagents or 2D NOESY to assess spatial proximity of substituents . Polarimetry and circular dichroism (CD) can corroborate optical activity .
Q. What are the known biological targets or mechanisms of action for this compound?
- Methodology : Pharmacological studies suggest activity as a voltage-gated sodium channel (Nav1.3) inhibitor, validated via electrophysiological assays (e.g., patch-clamp) . Molecular docking studies predict interactions with hydrophobic pockets in channel proteins .
Advanced Research Questions
Q. How can conflicting data on biological activity between enantiomers or analogs be resolved?
- Methodology :
Comparative SAR Studies : Synthesize analogs with modified substituents (e.g., difluoro vs. dichloro) to assess electronic/steric effects .
Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to targets .
Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodology :
- Isosteric Replacement : Substitute the carboxylic acid with a bioisostere (e.g., tetrazole) to enhance resistance to esterase cleavage .
- Prodrug Design : Mask the acid as an ester or amide to improve bioavailability, as demonstrated in related cyclopropane derivatives .
Q. How does the cyclopropane ring’s strain influence reactivity in derivatization reactions?
- Methodology :
- Computational Modeling : DFT calculations predict ring-opening pathways under acidic/basic conditions .
- Experimental Validation : Monitor reaction intermediates via in-situ IR or mass spectrometry during derivatization (e.g., amide coupling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
